MJ15

Übersicht

Beschreibung

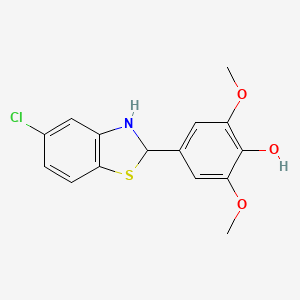

MJ 15 ist eine synthetische Verbindung, die für ihre Rolle als selektiver Antagonist des Cannabinoidrezeptors Typ 1 (CB1) bekannt ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von MJ 15 umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Die wichtigsten Schritte umfassen:

Bildung der Kernstruktur: Dies beinhaltet die Reaktion bestimmter aromatischer Verbindungen unter kontrollierten Bedingungen, um die Kernstruktur von MJ 15 zu bilden.

Funktionalisierung: Einführung von funktionellen Gruppen wie Chloratomen und stickstoffhaltigen Gruppen, um die Aktivität und Selektivität der Verbindung zu verbessern.

Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation und Chromatographie gereinigt, um hohe Reinheitsgrade zu erreichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von MJ 15 folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess umfasst:

Batchreaktionen: Durchführung von Reaktionen in großen Reaktoren, um erhebliche Mengen an Zwischen- und Endprodukten herzustellen.

Kontinuierliche Durchflussverfahren: Verwendung von kontinuierlichen Durchflussreaktoren, um die Effizienz und Ausbeute zu verbessern.

Qualitätskontrolle: Implementierung strenger Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.

Wirkmechanismus

Target of Action

MJ15, also known as “N6MZ4N936N” or “5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide”, is a potent and selective antagonist of the CB1 receptor . The CB1 receptor is a G protein-coupled receptor located primarily in the central and peripheral nervous system. It is involved in various physiological processes, including appetite regulation, pain sensation, mood, and memory .

Mode of Action

As a CB1 receptor antagonist, this compound binds to the CB1 receptor with a Ki of 27.2 pM and an IC50 of 118.9 pM for rat CB1 receptors . By binding to the CB1 receptor, this compound blocks the action of endocannabinoids, which are naturally occurring substances in the body that activate CB1 receptors .

Biochemical Pathways

Given its role as a cb1 receptor antagonist, it is likely that this compound affects the endocannabinoid system, which plays a crucial role in a wide range of physiological processes, including pain sensation, appetite, mood, and memory .

Result of Action

This compound exhibits potency in obesity and hyperlipidemia models . It has been shown to inhibit food intake and increase body weight in diet-induced obese rats and mice . This suggests that this compound may have potential therapeutic applications in the treatment of obesity and related metabolic disorders.

Biochemische Analyse

Biochemical Properties

MJ15 interacts with the CB1 receptor, exhibiting a high affinity for rat CB1 receptor with a Ki of 27.2 pM and an IC50 of 118.9 pM . It is selective for CB1 over CB2, exhibiting only 46% inhibition of CB2 at a concentration of 10 μM . These interactions suggest that this compound may play a role in modulating the activity of these receptors, potentially influencing biochemical reactions within the body.

Cellular Effects

In cellular processes, this compound has been shown to inhibit food intake and increase body weight in diet-induced obese rats and mice . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the CB1 receptor. As a potent antagonist, this compound binds to the CB1 receptor, inhibiting its activity . This binding interaction may lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that this compound exhibits potency in obesity and hyperlipidemia models

Dosage Effects in Animal Models

In animal models, this compound demonstrated remarkable effects from 20 to 40 mg/kg, including promoted the small intestine peristalsis in ICR mice and inhibited food intake and body weight increase in diet-induced obesity (DIO) rat and mouse

Metabolic Pathways

Given its interaction with the CB1 receptor, it is likely that this compound is involved in endocannabinoid signaling pathways

Subcellular Localization

Given its molecular properties and its interaction with the CB1 receptor, it is likely that this compound localizes to the cell membrane where the CB1 receptor is located

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MJ 15 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of MJ 15.

Functionalization: Introduction of functional groups such as chlorine atoms and nitrogen-containing groups to enhance the compound’s activity and selectivity.

Purification: The final product is purified using techniques like recrystallization and chromatography to achieve high purity levels.

Industrial Production Methods

Industrial production of MJ 15 follows similar synthetic routes but on a larger scale. The process involves:

Batch reactions: Conducting reactions in large reactors to produce significant quantities of the intermediate and final products.

Continuous flow processes: Utilizing continuous flow reactors to improve efficiency and yield.

Quality control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

MJ 15 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und die Aktivität der Verbindung verändern.

Substitution: Substitutionsreaktionen, insbesondere unter Beteiligung von Halogenen, können zur Bildung verschiedener Analoga von MJ 15 führen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.

Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitutionsreagenzien: Einschließlich Halogenierungsmittel wie Chlor oder Brom.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Analoga und Derivate von MJ 15, die jeweils potenziell unterschiedliche biologische Aktivitäten aufweisen.

Wissenschaftliche Forschungsanwendungen

MJ 15 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendet als Werkzeug zur Untersuchung der Struktur-Wirkungs-Beziehungen von Cannabinoidrezeptoren.

Biologie: Hilft beim Verständnis der Rolle von CB1-Rezeptoren in verschiedenen physiologischen Prozessen.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Fettleibigkeit und verwandten Stoffwechselstörungen.

Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die auf Cannabinoidrezeptoren abzielen.

Wirkmechanismus

MJ 15 übt seine Wirkungen aus, indem es selektiv an den CB1-Rezeptor bindet und ihn antagonisiert. Diese Interaktion hemmt die Aktivität des Rezeptors, was zu einer Abnahme des Appetits und der Nahrungsaufnahme in Tiermodellen führt . Zu den molekularen Zielstrukturen gehören die CB1-Rezeptoren im Gehirn und im peripheren Gewebe, die an der Regulierung des Energiehaushalts und des Stoffwechsels beteiligt sind.

Wissenschaftliche Forschungsanwendungen

MJ 15 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the structure-activity relationships of cannabinoid receptors.

Biology: Helps in understanding the role of CB1 receptors in various physiological processes.

Medicine: Investigated for its potential therapeutic effects in treating obesity and related metabolic disorders.

Industry: Utilized in the development of new drugs targeting cannabinoid receptors.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Rimonabant: Ein weiterer CB1-Rezeptor-Antagonist, der früher zur Gewichtsabnahme eingesetzt wurde.

AM251: Ein selektiver CB1-Rezeptor-Antagonist, der in der Forschung verwendet wird.

SR141716A: Bekannt für seine Rolle bei der Untersuchung des Endocannabinoid-Systems.

Einzigartigkeit von MJ 15

MJ 15 ist aufgrund seiner hohen Selektivität und Potenz für den CB1-Rezeptor einzigartig, was es zu einem wertvollen Werkzeug macht, um die physiologischen und pathologischen Rollen dieses Rezeptors zu untersuchen .

Eigenschaften

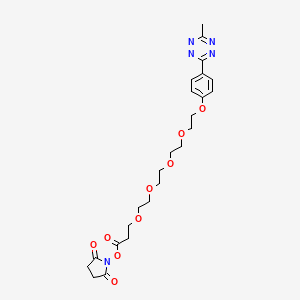

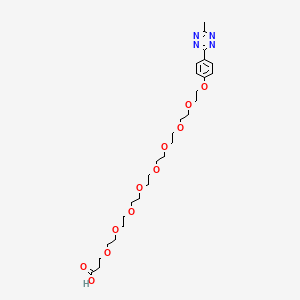

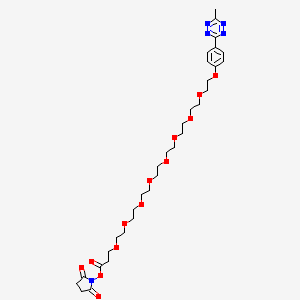

IUPAC Name |

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl3N4O/c1-14-21(23(31)28-13-15-3-2-10-27-12-15)29-30(20-9-8-18(25)11-19(20)26)22(14)16-4-6-17(24)7-5-16/h2-12H,13H2,1H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEIKJFNEFJFLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)NCC2=CN=CC=C2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944154-76-1 | |

| Record name | MJ-15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944154761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MJ-15 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6MZ4N936N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of MJ15?

A1: this compound acts as an antagonist of the cannabinoid receptor type 1 (CB1). [, ]

Q2: How does this compound interact with CB1 receptors?

A2: this compound binds to CB1 receptors and blocks the binding of agonists, preventing their downstream effects. [, , ]

Q3: Does this compound exhibit any agonistic activity at CB1 receptors?

A3: Research suggests this compound displays inverse agonistic activity at CB1 receptors. This means it not only blocks agonist binding but also reduces the receptor's basal activity. []

Q4: What are the downstream consequences of this compound's antagonism of CB1 receptors?

A4: this compound's antagonism of CB1 receptors has been shown to reverse some effects mediated by CB1 activation, including inhibition of electrically induced contractions in mouse vas deferens and guinea pig ileum smooth muscle. [] In a study on bladder function, this compound reversed the effects of a fatty acid amide hydrolase (FAAH) inhibitor, suggesting a role of CB1 in bladder hyperactivity. []

Q5: What is the molecular formula and weight of this compound?

A5: The provided research papers do not explicitly mention the molecular formula or weight of this compound. For accurate information, please refer to chemical databases or the primary literature on the synthesis and characterization of this compound.

Q6: Is there any available spectroscopic data for this compound?

A6: The provided research papers do not include spectroscopic data for this compound. To access such information, please refer to chemical databases or publications focused on the structural characterization of this compound.

Q7: Are there studies investigating the pharmacokinetics of this compound?

A7: The available research papers do not provide specific details on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Further pharmacokinetic studies are needed to understand its behavior in vivo.

Q8: What is the relationship between this compound's dosage and its observed effects?

A8: While the research papers do not present comprehensive dose-response data, one study on bladder function observed differential effects of this compound at varying doses of the FAAH inhibitor URB937. [] This suggests a potential dose-dependent interaction between this compound and endocannabinoid levels.

Q9: What in vitro models have been used to investigate the biological activity of this compound?

A9: Researchers have employed isolated tissue preparations, including mouse vas deferens and guinea pig ileum smooth muscle, to assess the antagonistic and inverse agonistic effects of this compound on CB1 receptors. []

Q10: Are there any animal models used to study this compound's effects?

A10: One study utilized a rat model of cystitis to explore the impact of this compound on bladder function during inflammation. [] The study suggests the involvement of CB1 receptors in bladder hyperactivity during cystitis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

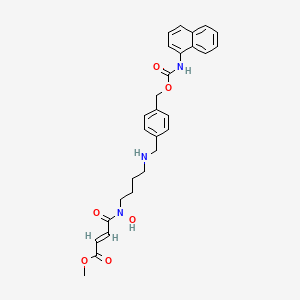

![N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide](/img/structure/B609010.png)